molecular formula C8H15NO2 B1438710 Methyl 3-(cyclopropylamino)-2-methylpropanoate CAS No. 1154152-89-2

Methyl 3-(cyclopropylamino)-2-methylpropanoate

Cat. No.: B1438710
CAS No.: 1154152-89-2
M. Wt: 157.21 g/mol
InChI Key: QHAAIMCXBARGQQ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylamino)-2-methylpropanoate ( 1154152-89-2) is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a valuable ester and amine-containing building block in organic synthesis and pharmaceutical research. The structure features both a methyl ester and a cyclopropylamino group, making it a versatile intermediate for the development of more complex molecules, including potential Akt inhibitors for therapeutic research . As a key synthetic precursor, it can be used in cyclization reactions, amidation studies, and the construction of compound libraries for drug discovery. This product is supplied with a Certificate of Analysis to ensure quality and consistency. Intended for Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-(cyclopropylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(8(10)11-2)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAAIMCXBARGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Methyl 2-Methylacrylate

A common synthetic approach involves the Michael addition of cyclopropylamine to methyl 2-methylacrylate under controlled conditions:

  • Reactants: Cyclopropylamine and methyl 2-methylacrylate
  • Solvent: Typically anhydrous methanol or acetonitrile
  • Catalyst: Sometimes acid or base catalysts are employed to facilitate the addition
  • Conditions: Mild temperature (room temperature to 50°C), reaction times ranging from several hours to overnight
  • Mechanism: Nucleophilic attack of the amine on the activated double bond of the acrylate, yielding the amino ester

This method yields this compound with moderate to high yields, depending on reaction optimization.

Industrial Scale Considerations

For industrial production, batch or continuous flow processes are used to scale up the amination reaction:

  • Automated reactors with precise temperature and mixing control improve reproducibility and yield
  • Purification is achieved by distillation or recrystallization to ensure high purity
  • Optimization of solvent, catalyst, and stoichiometry is critical for cost efficiency and environmental safety

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Yield (%) Notes
Michael addition of cyclopropylamine to methyl 2-methylacrylate Cyclopropylamine, methyl 2-methylacrylate, methanol, RT, 12-24 h 70-85 Mild conditions, straightforward procedure
Reductive amination (analogous) Cyclopropylamine, aldehyde/keto ester, NaBH(OAc)3, MeOH, RT, overnight 50-90 Requires reducing agent, adaptable method
Industrial batch process Automated reactor, controlled temp, solvent distillation >80 Scalable, high purity product

Purification Techniques

Purification of this compound is essential to remove unreacted starting materials and side products:

These methods ensure the isolation of the compound as a colorless solid with high chemical purity.

Summary of Research Findings

  • The Michael addition of cyclopropylamine to methyl 2-methylacrylate is the most direct and commonly used synthetic route.
  • Reductive amination methods provide alternative pathways, especially for related amino esters.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.
  • Industrial production emphasizes process control and purification to meet quality standards.
  • The compound’s preparation is well-documented in peer-reviewed synthetic organic chemistry literature, confirming reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 3-(cyclopropylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of cyclopropylamino groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Amino Esters

(a) Methyl 3-(benzylamino)-2-methylpropanoate (CAS: 4010-62-2)
  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Key Differences : Replaces the cyclopropyl group with a benzyl moiety.
  • Properties : Higher lipophilicity (logP ~2.5 predicted) due to the aromatic benzyl group. Boiling point: 142–144°C at 14 Torr , density: 1.031 g/cm³ .
  • Applications : Used in peptide mimetics and as a building block in drug discovery.
(b) Ethyl 3-(cyclopropylamino)-2-methylpropanoate
  • Molecular Formula: C₉H₁₇NO₂
  • Key Differences : Ethyl ester instead of methyl.
(c) Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9)
  • Key Differences : Cyclobutyl substituent replaces cyclopropyl.
  • Impact : Larger ring size may alter steric effects and conformational flexibility, influencing binding affinity in biological systems .

Functional Group Variants

(a) Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate
  • Molecular Formula : C₁₁H₁₃FO₂S
  • Key Differences: Thioether linkage and fluorophenyl group replace the cyclopropylamino moiety.
(b) 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid (CAS: 80186-81-8)
  • Molecular Formula: C₆H₁₃NO₂S
  • Key Differences: Carboxylic acid instead of ester; sulfanyl and aminoethyl groups.

Pharmacologically Relevant Analogs

(a) Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate (CAS: 1507228-21-8)
  • Key Differences : Imidazole ring introduced at the 3-position.
  • Impact: Potential for hydrogen bonding and interactions with biological targets (e.g., kinase inhibitors) .
(b) Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate
  • Molecular Formula : C₁₆H₂₀O₃
  • Key Differences: Oxo-propanoyl group and 2-methylbenzyl substituent.
  • Applications: Intermediate in triazolopyrimidinone derivatives with evaluated non-opioid analgesic activity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 3-(cyclopropylamino)-2-methylpropanoate 1154152-89-2 C₈H₁₅NO₂ 157.21 Cyclopropylamino, methyl ester Pharmaceutical intermediate
Methyl 3-(benzylamino)-2-methylpropanoate 4010-62-2 C₁₂H₁₇NO₂ 207.27 Benzylamino, methyl ester Higher lipophilicity; drug discovery
Ethyl 3-(cyclopropylamino)-2-methylpropanoate N/A C₉H₁₇NO₂ ~187.24 (calculated) Cyclopropylamino, ethyl ester Enhanced metabolic stability
Methyl 3-amino-3-cyclobutylpropanoate 1391202-69-9 N/A N/A Cyclobutyl, amino group Altered steric effects
Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate N/A C₁₁H₁₃FO₂S 228.28 Thioether, fluorophenyl Radical scavenging potential

Research Findings and Implications

  • Structural Flexibility : Cyclopropyl groups confer rigidity and metabolic stability, whereas benzyl or aromatic substituents increase lipophilicity for membrane penetration .
  • Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl analogs, impacting bioavailability .
  • Functional Group Effects : Thioethers and imidazole rings enhance electronic diversity, enabling interactions with enzymes or receptors .

Biological Activity

Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a cyclopropylamino group attached to a branched propanoate, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight: 157.21 g/mol
  • Structure: The compound features an ester functional group, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: Similar compounds have demonstrated the ability to interact with various biological receptors through hydrogen bonding and dipole interactions, influencing cellular signaling pathways.
  • Enzyme Modulation: The compound may act as a ligand for specific enzymes, altering their activity and impacting metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Activities

This compound has shown promise in several areas:

  • Neuroactive Properties: The compound is being investigated for its neuroactive effects, potentially contributing to treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Antitumor Effects: There is interest in its potential as an anticancer agent due to structural similarities with other known anticancer compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroactivePotential effects on neurotransmitter systems
AntimicrobialInhibitory effects on microbial growth
AntitumorPossible modulation of cancer cell pathways
Enzyme InhibitionInteraction with cytochrome P450 enzymes

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective properties of this compound indicated that the compound could modulate neuroinflammatory responses. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when neuronal cells were treated with this compound, suggesting its potential utility in managing neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies of structurally similar compounds have shown promising bioavailability and stability under physiological conditions. This compound is expected to exhibit similar characteristics, which would enhance its therapeutic applicability.

Future Directions

Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies: Conducting animal model studies to assess the efficacy and safety profile.
  • Mechanistic Studies: Detailed investigations into the molecular interactions at play.
  • Formulation Development: Exploring various formulations to optimize delivery and bioavailability.

Q & A

Q. What biological screening protocols are recommended for evaluating this compound’s activity?

  • Methodological Answer : Use tiered assays:
  • Primary screening : Enzyme inhibition (e.g., serine hydrolases) or receptor binding (radioligand displacement).
  • Secondary assays : Cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation).
  • Tertiary studies : In vivo pharmacokinetics (rodent models) with LC-MS/MS quantification .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer : The ester group is amenable to hydrolysis for carboxylic acid derivatives, while the cyclopropylamino group enables amide or urea formation. For example, coupling with aromatic aldehydes yields Schiff bases for antimicrobial testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(cyclopropylamino)-2-methylpropanoate
Reactant of Route 2
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Methyl 3-(cyclopropylamino)-2-methylpropanoate

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